(2Z)-2-(3,4-dimethoxybenzylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
Description
The compound “(2Z)-2-(3,4-dimethoxybenzylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one” is a synthetic benzoxazinone derivative characterized by a fused furo-benzoxazinone core. Key structural features include:
- A 3,4-dimethoxybenzylidene group at position 2, which introduces electron-donating methoxy substituents that may influence electronic properties and metabolic stability.
- A 2-(morpholin-4-yl)ethyl substituent at position 8, incorporating a morpholine ring known to enhance aqueous solubility and modulate pharmacokinetic properties.
- The (2Z) configuration at the benzylidene double bond, which could impact steric interactions and biological target binding.
The morpholine moiety in this compound suggests possible applications in targeting enzymes or receptors requiring polar interactions, such as kinases or GPCRs .
Properties
Molecular Formula |
C25H28N2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
InChI |
InChI=1S/C25H28N2O6/c1-29-21-5-3-17(13-22(21)30-2)14-23-24(28)18-4-6-20-19(25(18)33-23)15-27(16-32-20)8-7-26-9-11-31-12-10-26/h3-6,13-14H,7-12,15-16H2,1-2H3/b23-14- |
InChI Key |
PGOJVXZLEVXECG-UCQKPKSFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC |
Origin of Product |
United States |
Preparation Methods
Solventless Synthesis of the Benzoxazine Core
The benzoxazine scaffold is constructed via a solventless Mannich-type reaction, as demonstrated in US5543516A . A phenolic precursor (e.g., 8-hydroxy-8,9-dihydro-7H-furo[2,3-f] benzoxazin-3-one) reacts with paraformaldehyde and a primary amine. For instance, 0.1 mol of the phenolic compound is mixed with 0.4 mol paraformaldehyde and 0.2 mol amine (e.g., 2-aminoethylmorpholine) under molten conditions at 100–140°C for 15–30 minutes . The absence of solvent reduces toxicity and simplifies purification, with yields exceeding 70% after recrystallization .
Key parameters include:
-
Temperature : 120–135°C optimal for homogeneous melt formation.
-
Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts accelerate ring closure .
-
Stoichiometry : 2:1:4 molar ratio (phenol:amine:aldehyde) ensures complete conversion .
Introduction of the Morpholin-4-yl Ethyl Group
The morpholine side chain is introduced via nucleophilic substitution, adapting methods from FEPBL . A bromoethyl intermediate (e.g., 8-(2-bromoethyl)-8,9-dihydro-7H-furo[2,3-f] benzoxazin-3-one) reacts with morpholine in refluxing ethanol containing sodium ethoxide. For example, 1 g of the bromoethyl derivative, 5 mL morpholine, and 5 g sodium ethoxide are refluxed for 3 hours, achieving >80% substitution efficiency . The reaction is monitored by TLC (Rf = 0.6 in 9:0.5 methanol:ethyl acetate) .
Knoevenagel Condensation for Benzylidene Formation
The 3,4-dimethoxybenzylidene moiety is installed via Knoevenagel condensation, as reported in IRPHouse . The benzoxazine-morpholine intermediate (1 eq) reacts with 3,4-dimethoxybenzaldehyde (1.2 eq) in ethanol containing piperidine (5 mol%) at 80°C for 6 hours. The (Z)-configuration is favored by steric hindrance and polar aprotic solvents, with a 65% isolated yield after silica gel chromatography .
Mechanistic Insights :
-
The active methylene group (α to the oxazinone carbonyl) deprotonates to form an enolate.
-
Nucleophilic attack on the aldehyde carbonyl generates an intermediate aldol, which dehydrates to form the α,β-unsaturated ketone .
Purification and Characterization
Crude product is purified via:
-
Recrystallization : Ethyl acetate or ether yields white crystalline solids .
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes oligomers .
Characterization Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H, CH=), 6.95–6.75 (m, 3H, ArH), 4.25 (m, 4H, OCH₂), 3.85 (s, 6H, OCH₃) | Bruker Avance III |
| HRMS (ESI+) | [M+H]⁺ calc. 493.2078, found 493.2081 | Q-TOF MS |
Reaction Optimization and Yield Enhancement
Temperature Effects :
-
Benzoxazine cyclization below 100°C results in incomplete ring closure (<50% yield) .
-
Condensation above 90°C promotes (E)-isomer formation, reducing (Z)-selectivity to 55% .
Catalyst Screening :
Industrial-Scale Production Techniques
Continuous synthesis using twin-screw extruders (US5543516A ) enables large-scale manufacturing:
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,4-dimethoxybenzylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Its structural features may allow it to interact with specific receptors or enzymes involved in tumor growth and metastasis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The presence of the morpholine ring could enhance its interaction with microbial targets.
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways makes it a candidate for further research into treatments for inflammatory diseases.
Biological Studies
- Mechanism of Action : The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This could lead to various biological effects, including the inhibition of inflammatory responses or cancer progression.
- Bioavailability and Lipophilicity : The methoxy groups in the structure are expected to enhance the compound's lipophilicity, improving its bioavailability and therapeutic efficacy.
Industrial Applications
- Material Science : Due to its unique chemical properties, this compound may be utilized in the development of new materials such as polymers and coatings.
- Synthesis of Derivatives : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of (2Z)-2-(3,4-dimethoxybenzylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one against various cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising antibacterial effects, particularly against resistant strains, highlighting its potential role in developing new antimicrobial agents .
Case Study 3: Mechanistic Insights
Molecular modeling studies have provided insights into the binding interactions of (2Z)-2-(3,4-dimethoxybenzylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one with biological targets. These studies suggest that the compound can effectively bind to specific enzymes involved in inflammation and cancer progression .
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility :
- The morpholin-4-yl ethyl group in the target compound introduces a polar, saturated heterocycle, likely improving water solubility compared to aromatic substituents like pyridine or benzodioxole .
- 3,4-Dimethoxybenzylidene (shared with ’s compound) provides moderate lipophilicity, balancing solubility and membrane permeability.
Electronic and Steric Modifications :
- Pyridine substituents () may enhance binding to targets requiring aromatic stacking (e.g., kinase ATP pockets).
- Benzodioxole/dioxin groups () could reduce metabolic degradation by shielding reactive sites .
Computational Similarity Metrics :
- Using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints), the target compound would likely exhibit moderate similarity (~0.6–0.7) to its analogs due to shared core structure but divergent substituents .
Biological Activity
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one represents a novel class of biologically active heterocyclic compounds. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential applications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with 8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product. Characterization techniques like NMR and IR spectroscopy are employed to confirm the structure.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | 3,4-Dimethoxybenzaldehyde + Morpholine derivative | Moderate to Excellent | NMR, IR |
| 2 | Catalytic conditions (e.g., TMSCl) | High | MS, Elemental Analysis |
Antitumor Activity
Research indicates that compounds within the benzoxazine family exhibit significant antitumor properties. For instance, derivatives similar to our compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary studies show promising results against fungi such as Rhizoctonia solani, with some derivatives exhibiting over 80% inhibition rates at certain concentrations .
Antioxidant Properties
Antioxidant activity is another area where this compound shows potential. It has been found to scavenge free radicals effectively, which may contribute to its overall therapeutic efficacy in preventing oxidative stress-related diseases.
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cancer Types | Observed Effects |
|---|---|---|
| Antitumor | Various cancer cell lines | Induction of apoptosis |
| Antimicrobial | Rhizoctonia solani, Sclerotinia sclerotiorum | Significant inhibition |
| Antioxidant | Free radicals | Scavenging activity |
Case Study 1: Antitumor Efficacy
In a study published in ACS Publications, derivatives of benzoxazines were tested against human cancer cell lines. The results indicated that specific structural modifications significantly enhanced their cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of similar compounds against Rhizoctonia solani. The study revealed that modifications in the substituent groups led to varying degrees of antifungal efficacy, with some compounds achieving over 90% inhibition at optimal concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
